
3-Dimethylaminopropyl-d6 Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminopropyl-d6 Chloride Hydrochloride: is a deuterated derivative of 3-Dimethylaminopropyl chloride hydrochloride. It is a colorless to slightly yellow solid with a distinct odor. The compound is soluble in water and polar organic solvents, exhibiting weak basicity. Its molecular formula is C5H6D6ClN•HCl, and it has a molecular weight of 164.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride typically involves the reaction of dimethylamine with allyl chloride in the presence of a deuterium source. The reaction proceeds as follows:
-
Dimethylamine and Allyl Chloride Reaction:
Reactants: Dimethylamine, Allyl chloride
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.
Product: 3-Dimethylaminopropyl chloride
-
Deuteration:
Reactants: 3-Dimethylaminopropyl chloride, Deuterium oxide (D2O)
Conditions: The reaction is conducted at room temperature, allowing the exchange of hydrogen atoms with deuterium atoms.
Product: 3-Dimethylaminopropyl-d6 Chloride
-
Hydrochloride Formation:
Reactants: 3-Dimethylaminopropyl-d6 Chloride, Hydrochloric acid (HCl)
Conditions: The reaction is performed at room temperature, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylaminopropyl-d6 Chloride Hydrochloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, and alcohols
Conditions: Typically carried out in polar solvents like water or alcohols at room temperature
Products: Substituted amines, thiols, or ethers
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Conducted in aqueous or organic solvents at elevated temperatures
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Performed in anhydrous solvents at low temperatures
Products: Reduced forms of the compound
Major Products Formed: The major products formed from these reactions include substituted amines, thiols, ethers, and various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is used as a labeling reagent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content. It helps in the identification and quantification of compounds in complex mixtures.
Biology: In biological research, the compound is used to study enzyme kinetics and protein-ligand interactions. Its deuterated form allows for precise measurements and analysis in metabolic studies.
Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system. It serves as an intermediate in the production of antidepressants and antipsychotic medications.
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and polymers. It is also utilized in the production of surfactants and emulsifiers .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride involves its interaction with nucleophilic sites on biomolecules. The compound forms covalent bonds with carboxyl groups, leading to the formation of stable amide linkages. This process is facilitated by the presence of deuterium, which enhances the stability and specificity of the interactions.
Pathways Involved: The compound primarily targets proteins and enzymes, modifying their structure and function. It is involved in pathways related to neurotransmission, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
- 3-Dimethylaminopropyl chloride hydrochloride
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
Comparison: 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is unique due to its deuterium content, which provides enhanced stability and specificity in chemical reactions. Compared to its non-deuterated counterparts, it offers improved performance in analytical techniques such as mass spectrometry and NMR spectroscopy. Additionally, the deuterated form exhibits reduced metabolic degradation, making it a valuable tool in biological and medical research .
Properties
IUPAC Name |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNMDZRCXJETK-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)
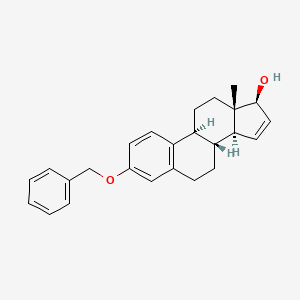
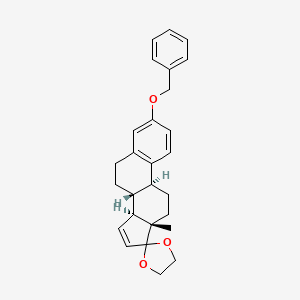
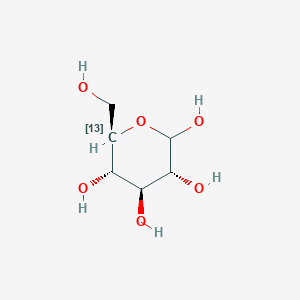
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
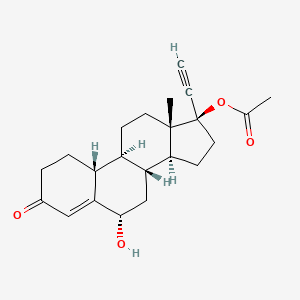
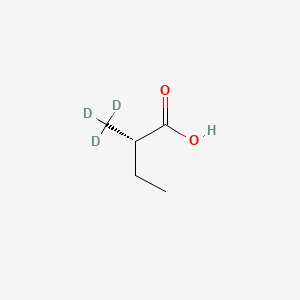
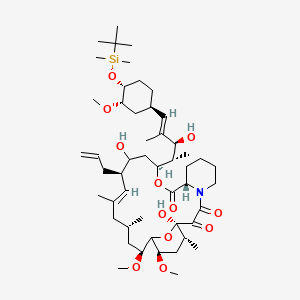
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
